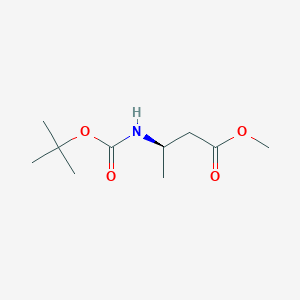

甲基 (R)-N-Boc-3-氨基丁酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

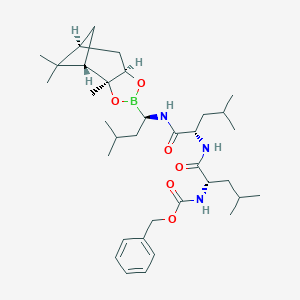

The synthesis of related compounds, such as (R)-2-[(tert-Butyloxycarbonyl)amino]-3-methylene-methylbutyrate, has been accomplished from D-mannitol through an eight-step process, demonstrating high stereoselectivity (82% e.e.) and an overall yield of 10.15%. This process involves key novel steps, including the Overman rearrangement, showcasing the intricate methods used to achieve high purity and yield in the synthesis of similar compounds (Xu Hua-jian, 2009).

Molecular Structure Analysis

The molecular structure and polymorphism of related compounds, such as N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester, have been extensively studied. These compounds crystallize in the monoclinic space group P2(1)/n, displaying unique conformations characteristic of α-helical and mixed 3(10)- and α-helical conformations. Such studies provide insight into the molecular geometry, intermolecular interactions, and the potential for hydrogen bonding, which is crucial for understanding the chemical and physical properties of these compounds (Hadgu Girmay Gebreslasie et al., 2011).

Chemical Reactions and Properties

Methyl (R)-N-Boc-3-aminobutyrate and its derivatives undergo various chemical reactions, including direct amidation of unprotected amino acids using B(OCH2CF3)3. This method facilitates the synthesis of medicinally relevant compounds without the need for protecting groups, showcasing the versatility and reactivity of such compounds in chemical synthesis (R. Lanigan et al., 2016).

科学研究应用

对映选择性合成

- 生物活性物质合成:通过面包酵母还原,甲基 (R)-N-Boc-3-氨基丁酸酯已被用于立体选择性地生产红霉素羟基酯和 (R)-羟基酯。这些中间体进一步转化为生物活性物质,如 sperabillin C 和 (R)-GABOB [(R)-4-氨基-3-羟基丁酸] (Hashiguchi、Kawada 和 Natsugari,1992)。

手性构件

- 肾素抑制剂合成:甲基 (R)-N-Boc-3-氨基丁酸酯作为肾素抑制剂的 (syn,anti)-1-氨基-2,3-二醇亚基的对映选择性合成中的前体,突出了其在构建复杂分子结构中的作用 (Spero、Kapadia 和 Farina,1995)。

生物催化

- 酶促拆分:一项研究证明了曲霉 tamarii ZJUT ZQ013 在将外消旋甲基 N-Boc-2-氨基丁酸酯拆分成 l-2-氨基丁酸 (l-ABA) 时的高对映选择性,l-ABA 是多种药物的重要中间体,展示了生物催化在手性合成中的潜力 (An、Gu、Liu、Ge 和 Zhu,2017)。

新颖的合成方法

- 氨基异丁酸衍生物:对 Boc 保护的氨基异丁酸酰胺衍生物的合成研究揭示了详细阐述 AIB 羧酸的有效方法,展示了该化合物在分子设计和合成具有医学相关性的分子中的效用 (Jo、Won、Lee、Jung、Kim 和 Kwak,2018)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

methyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-7(6-8(12)14-5)11-9(13)15-10(2,3)4/h7H,6H2,1-5H3,(H,11,13)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHJJLDEYCLBFT-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)OC)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00466526 |

Source

|

| Record name | Methyl (R)-N-Boc-3-aminobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (R)-N-Boc-3-aminobutyrate | |

CAS RN |

159877-47-1 |

Source

|

| Record name | Methyl (R)-N-Boc-3-aminobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-[(2-furylmethyl)amino]propanoate](/img/structure/B62979.png)

![2-[(4-Chlorophenyl)thio]nicotinamide](/img/structure/B62982.png)

![3-tert-Butylisoxazolo[5,4-c]isoxazole](/img/structure/B63002.png)